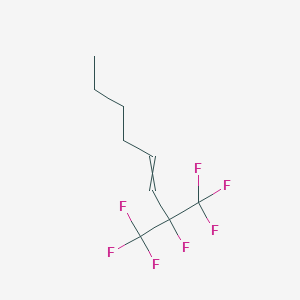

1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene

Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated alkene with an eight-carbon backbone, featuring four fluorine atoms on the first and second carbons and a trifluoromethyl (-CF₃) group on the second carbon. This structure imparts high thermal stability, chemical inertness, and non-flammability, making it suitable for applications such as refrigerants, solvents, and fluoropolymer precursors.

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPVIDCBWMJUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene typically involves the fluorination of suitable precursors under controlled conditions. One common method involves the reaction of oct-3-ene with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are introduced and fluorinated in a controlled manner. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully reduced fluorinated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: Fluorinated alcohols, ketones.

Reduction: Fluorinated alkanes, partially reduced hydrocarbons.

Substitution: Fluorinated ethers, esters, or other substituted derivatives.

Scientific Research Applications

1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.

Biology: Investigated for its potential use in fluorinated pharmaceuticals, where the presence of fluorine can improve drug efficacy and metabolic stability.

Medicine: Explored for its role in the development of imaging agents for medical diagnostics, particularly in positron emission tomography (PET) scans.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds contribute to the compound’s stability and resistance to metabolic degradation. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrafluoroethylene (TFE; C₂F₄)

- Structure : A two-carbon alkene with four fluorine substituents.

- Properties: Boiling point: -76.3°C; highly reactive monomer for polytetrafluoroethylene (PTFE).

- Applications: Used in non-stick coatings and insulating materials.

- Comparison : The target compound’s longer chain and trifluoromethyl group increase molecular weight (predicted ~280 g/mol vs. TFE’s 100 g/mol) and boiling point, reducing polymerization reactivity but enhancing solvent capabilities .

Hexafluoropropylene (HFP; C₃F₆)

- Structure : Three-carbon alkene with six fluorine atoms.

- Properties : Boiling point: -29°C; used in copolymer production (e.g., FEP).

- Comparison : While HFP has higher fluorine content, the target compound’s octene backbone may improve lubricity and compatibility with hydrocarbon-based systems. Its trifluoromethyl group could also enhance steric hindrance, affecting copolymerization kinetics .

2,3,3,3-Tetrafluoropropene (HFO-1234yf; C₃H₂F₄)

- Structure : Three-carbon alkene with four fluorine atoms and one hydrogen.

- Properties : Boiling point: -29°C; GWP: <1 (vs. CO₂).

- Applications : Low-GWP refrigerant.

Chlorotrifluoroethylene (CTFE; C₂ClF₃)

- Structure : Two-carbon alkene with three fluorine and one chlorine atom.

- Properties : Boiling point: -27°C; ODP: 0.02 (due to chlorine).

- Applications: Monomer for PCTFE.

- Comparison : The target compound’s chlorine-free structure eliminates ODP, making it environmentally preferable. However, CTFE’s shorter chain allows easier polymerization .

Environmental Impact

- ODP : The target compound’s absence of chlorine or bromine atoms suggests negligible ODP, unlike HCFC-123 (ODP: 0.02) and CTFE .

- GWP : Fluorinated alkenes generally exhibit lower GWP than saturated analogs (e.g., HFC-134a, GWP: 1,430). The target’s unsaturated structure and lack of hydrogen may result in a GWP <10 .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Molecular Weight (g/mol) | ODP | GWP |

|---|---|---|---|---|---|

| 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene | C₉H₅F₇ | ~120 (estimated) | ~280 | 0 | <10 |

| Tetrafluoroethylene (TFE) | C₂F₄ | -76.3 | 100 | 0 | 1,000 |

| Hexafluoropropylene (HFP) | C₃F₆ | -29 | 150 | 0 | 900 |

| HFO-1234yf | C₃H₂F₄ | -29 | 114 | 0 | <1 |

| Chlorotrifluoroethylene (CTFE) | C₂ClF₃ | -27 | 116.5 | 0.02 | 500 |

Research Findings and Trends

- Thermal Stability : The trifluoromethyl group and extended carbon chain enhance thermal stability compared to shorter fluorinated alkenes, making the compound suitable for high-temperature applications .

- Environmental Compliance : Absence of chlorine and low GWP position it as a sustainable alternative to phased-out HCFCs and HFCs .

- Synthetic Challenges : Longer carbon chains may complicate purification and increase production costs, necessitating optimized catalytic systems .

Biological Activity

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene (CAS No. 261760-26-3) is a fluorinated compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C9H11F7

- Molecular Weight : 252.17 g/mol

- Synonyms : 1-(Perfluoroisopropyl)-1-hexene; 3-Octene, 1,1,1,2-tetrafluoro-2-(trifluoromethyl)-

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds with trifluoromethyl and tetrafluoroalkyl substitutions have shown significant antibacterial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial activities against various strains of bacteria. For instance:

- Activity against MRSA and VRSA : Compounds with trifluoromethyl substitutions demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of fluorinated compounds have been conducted using Vero cells (African green monkey kidney cells). The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, is critical in determining the safety profile of these compounds:

- Compounds exhibiting SI >10 are considered promising for further development due to their specificity towards bacterial cells over host cells .

Study on Fluorinated Salicylanilides

A comparative study evaluated the antimicrobial efficacy of various fluorinated salicylanilides against S. aureus ATCC 29213:

- Table 1: MIC Values of Fluorinated Salicylanilides

| Compound ID | Structure Type | MIC (µg/mL) | SI |

|---|---|---|---|

| 22 | Trifluoromethyl | 0.25 | >10 |

| 24 | No substitution | 64 | <10 |

| 25 | Chlorine substitution | 8 | >10 |

The study highlighted that the presence of trifluoromethyl groups significantly enhanced antibacterial activity while maintaining low cytotoxicity .

The mechanisms by which these fluorinated compounds exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with cellular processes. Further research is necessary to elucidate these pathways specifically for this compound.

Safety Profile

According to safety data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.